Cas no 31140-62-2 (2-(Bromomethyl)-6-fluoropyridine hydrobromide)
2-(Bromomethyl)-6-fluoropyridine hydrobromide Chemical and Physical Properties
Names and Identifiers
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- 2-(Bromomethyl)-6-fluoropyridine hydrobromide
- 31140-62-2
- DTXSID50856897
- 2-(Bromomethyl)-6-fluoropyridinehydrobromide
- 2-(Bromomethyl)-6-fluoropyridine--hydrogen bromide (1/1)
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- Inchi: 1S/C6H5BrFN.BrH/c7-4-5-2-1-3-6(8)9-5;/h1-3H,4H2;1H
- InChI Key: INMCRIFLGXLMBE-UHFFFAOYSA-N
- SMILES: BrCC1C=CC=C(N=1)F.Br
Computed Properties
- Exact Mass: 270.88305g/mol
- Monoisotopic Mass: 268.88510g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 89.1
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.9Ų
2-(Bromomethyl)-6-fluoropyridine hydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM124872-1g |
2-(bromomethyl)-6-fluoropyridine hydrobromide |
31140-62-2 | 95% | 1g |
$320 | 2021-08-05 | |
| Chemenu | CM124872-1g |
2-(bromomethyl)-6-fluoropyridine hydrobromide |
31140-62-2 | 95% | 1g |
$320 | 2023-02-18 | |
| Alichem | A029185146-5g |
2-(Bromomethyl)-6-fluoropyridine hydrobromide |
31140-62-2 | 95% | 5g |
$966.14 | 2023-09-02 | |
| Alichem | A029185146-10g |
2-(Bromomethyl)-6-fluoropyridine hydrobromide |
31140-62-2 | 95% | 10g |
$1393.60 | 2023-09-02 | |
| Alichem | A029185146-25g |
2-(Bromomethyl)-6-fluoropyridine hydrobromide |
31140-62-2 | 95% | 25g |
$2556.72 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1732950-1g |
2-(Bromomethyl)-6-fluoropyridine hydrobromide |
31140-62-2 | 98% | 1g |
¥3292.00 | 2024-08-02 |
2-(Bromomethyl)-6-fluoropyridine hydrobromide Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 2-(Bromomethyl)-6-fluoropyridine hydrobromide
2-(Bromomethyl)-6-fluoropyridine hydrobromide
2-(Bromomethyl)-6-fluoropyridine hydrobromide is a versatile organic compound with the CAS number 31140-62-2. This compound is widely recognized in the field of organic synthesis and has gained significant attention due to its unique chemical properties and potential applications in various industries. The structure of this compound consists of a pyridine ring substituted with a bromomethyl group at the 2-position and a fluorine atom at the 6-position, making it a valuable intermediate in the synthesis of complex molecules.
The synthesis of 2-(Bromomethyl)-6-fluoropyridine hydrobromide typically involves a series of carefully controlled reactions. The starting material is often a substituted pyridine derivative, which undergoes bromination and fluorination to achieve the desired substitution pattern. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. These improvements have made 31140-62-2 more accessible for both academic research and industrial applications.
One of the most promising applications of 2-(Bromomethyl)-6-fluoropyridine hydrobromide is in the field of medicinal chemistry. Researchers have utilized this compound as a key intermediate in the development of novel pharmaceutical agents, particularly in the design of kinase inhibitors and other bioactive molecules. For instance, studies published in leading journals such as *Journal of Medicinal Chemistry* have demonstrated its utility in constructing complex heterocyclic frameworks that exhibit potent biological activity.
In addition to its role in drug discovery, 31140-62-2 has also found applications in materials science. Its ability to participate in various coupling reactions makes it an ideal building block for constructing advanced materials, such as stimuli-responsive polymers and functionalized nanoparticles. Recent breakthroughs in click chemistry have further expanded its utility, enabling rapid and efficient assembly of these materials under mild conditions.
The safety profile of 2-(Bromomethyl)-6-fluoropyridine hydrobromide is another critical aspect that has been extensively studied. While it exhibits moderate toxicity, proper handling procedures and protective measures can mitigate risks associated with its use. Regulatory agencies have established guidelines to ensure safe handling and disposal, aligning with global standards for chemical management.
Looking ahead, the demand for 31140-62-2 is expected to grow as researchers continue to explore its potential in emerging fields such as green chemistry and sustainable synthesis. Innovations in catalysis and process optimization are likely to further enhance its accessibility and applicability across diverse industries.
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